

Velnacrine vs. Tacrine at a Glance

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

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The table below summarizes the core characteristics of Velnacrine and Tacrine based on the search results.

Feature	Velnacrine (HP-029)	Tacrine (Cognex)
Chemical Relationship	Hydroxylated metabolite of Tacrine [1]	Prototype / parent drug [2]
Primary Mechanism	Acetylcholinesterase (AChE) Inhibitor [1]	Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibitor [2]
Preclinical Potency	Less potent than Physostigmine in potentiating twitch responses [3]	Less potent than Physostigmine, but with additional neuromuscular blocking effects at high doses [3]
Clinical Efficacy	Modest, limited to a subset of patients; significant doubts raised about efficacy [1] [4]	First FDA-approved AChE inhibitor for Alzheimer's; demonstrated cognitive improvement [2]
Key Safety Concern	Hepatotoxicity (elevated liver enzymes) and neutropenia [1] [4]	Hepatotoxicity (elevated liver enzymes); led to its eventual withdrawal/ban [2] [4]
Clinical Development Status	Development halted; rejected by FDA advisory board. No research since ~1994 [4].	Initially approved (1993) but later withdrawn/banned (2013) due to hepatotoxicity [2].

Feature	Velnacrine (HP-029)	Tacrine (Cognex)
Other Notable Effects	-	Also acts on monoaminergic systems, blocks potassium channels, and modulates muscarinic/nicotinic receptors [2].

Detailed Experimental Data and Methodologies

The comparative profile of these drugs is built on specific experimental and clinical studies.

In Vitro Neuromuscular Transmission Studies

- **Objective:** To compare the effects of Velnacrine, Tacrine, and other drugs on skeletal neuromuscular transmission.
- **Protocol:** Experiments were conducted on isolated nerve-muscle preparations from rats (phrenic-hemidiaphragm) and mice (triangularis sterni). Researchers measured the drugs' impact on twitch responses induced by nerve stimulation, their ability to reverse blockade by agents like tubocurarine, and their effects on endplate potentials and nerve terminal currents [3] [5].
- **Key Findings:**
 - All cholinesterase inhibitors potentiated twitch responses, with the order of potency being **physostigmine > tacrine > velnacrine** [3].
 - At higher concentrations, Tacrine uniquely decreased twitch responses in a concentration-dependent manner and strongly depressed directly-induced twitch responses, suggesting additional blocking effects that could limit its therapeutic window [3] [5].
 - Velnacrine and Tacrine both prolonged the decay phase of endplate potentials, consistent with their anticholinesterase activity [5].

Clinical Trial Evidence and Hepatotoxicity

- **Objective:** To determine the clinical efficacy and safety of Velnacrine in patients with dementia of the Alzheimer's type.
- **Protocol:** A 2004 Cochrane review systematically analyzed four double-blind, randomized, placebo-controlled trials involving 899 participants. The trials, such as Antuono 1995 and Zemlan 1996a/b,

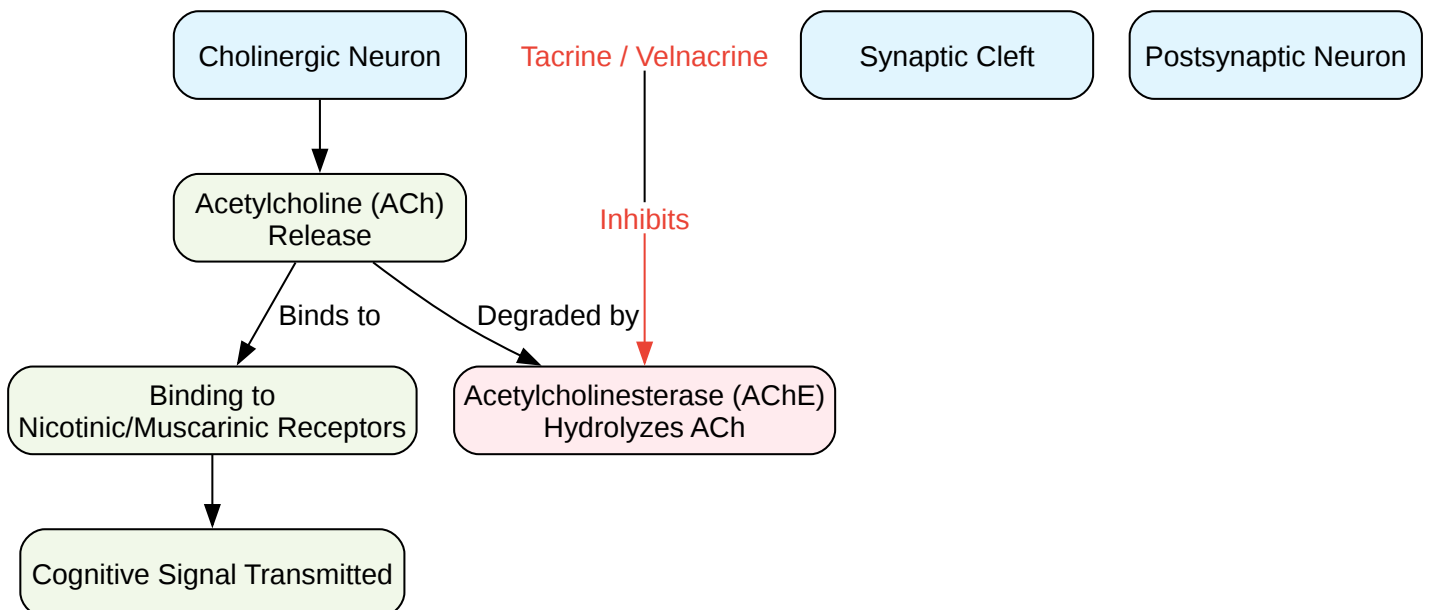
compared Velnacrine to placebo over periods of 6 weeks to 24 weeks, measuring cognitive outcomes and monitoring adverse events, particularly elevated liver enzymes [4] [6].

- **Key Findings:**

- **Efficacy:** The evidence for Velnacrine's benefit was weak and inconsistent. Some trials reported minor improvements on specific scales, but these results were often unverifiable due to reporting issues. The review concluded there was **no robust evidence of efficacy** [4].
- **Safety:** Hepatotoxicity was a major issue. In one 24-week study, **35% (105/297)** of Velnacrine patients developed abnormal liver function tests, compared to only **3% (4/152)** in the placebo group. Withdrawal rates due to adverse events were also significantly higher in the Velnacrine groups [4] [6]. The FDA advisory board unanimously voted against approving Velnacrine [4].

Mechanism of Action and Signaling Pathways

Both Tacrine and Velnacrine are centrally-acting acetylcholinesterase inhibitors (AChEIs). The following diagram illustrates the core cholinergic pathway they target and the rationale for their use in Alzheimer's disease.



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As the diagram shows, in a healthy cholinergic system:

- The presynaptic neuron releases **Acetylcholine (ACh)** into the synaptic cleft.
- ACh binds to receptors on the postsynaptic neuron, triggering a signal that underlies memory and cognitive function.
- The enzyme **Acetylcholinesterase (AChE)** rapidly breaks down ACh to terminate the signal.

In Alzheimer's disease, cholinergic neurons are lost, leading to an ACh deficit. **Tacrine and Velnacrine** work by inhibiting AChE. This slows the breakdown of ACh, increasing its concentration and duration in the synapse, thereby amplifying the cognitive signal [2] [1].

Current Research Context

While Tacrine and Velnacrine themselves are no longer used, their legacy continues in modern drug design.

- **Hepatotoxicity:** The severe liver toxicity associated with both drugs was the primary reason for their clinical failure [2] [4].
- **Modern Analogues:** Tacrine's simple structure and high potency make it a valuable **scaffold for developing multi-target-directed ligands**. Current research focuses on creating Tacrine hybrids and analogues that retain the cognitive benefits while significantly reducing hepatotoxicity. These new compounds are designed to hit multiple disease targets simultaneously (e.g., AChE, β -amyloid aggregation, NMDA receptors) [2] [7] [8].

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